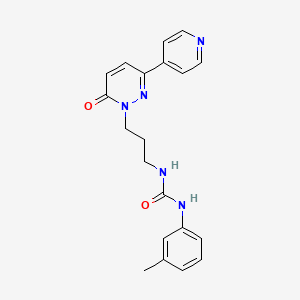

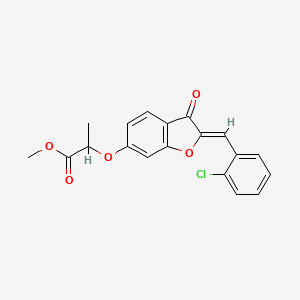

(Z)-Methyl-2-((2-(2-Chlorbenzyliden)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-methyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a useful research compound. Its molecular formula is C19H15ClO5 and its molecular weight is 358.77. The purity is usually 95%.

BenchChem offers high-quality (Z)-methyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-methyl 2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Fluoreszierende Sonden und Bildgebungsmittel

Die synthetisierte Verbindung zeigt eine starke Fluoreszenz im violetten und blauen Bereich . Forscher haben diese Eigenschaft genutzt, um fluoreszierende Sonden und Bildgebungsmittel für biologische Studien zu entwickeln. Durch Konjugation der Verbindung mit spezifischen Biomolekülen können Wissenschaftler zelluläre Prozesse visualisieren, molekulare Wechselwirkungen verfolgen und subzelluläre Strukturen untersuchen.

Antimikrobielle Aktivität

Untersuchungen zum antimikrobiellen Potenzial dieser Verbindung haben vielversprechende Ergebnisse gezeigt. Es kann das Wachstum von Bakterien, Pilzen oder anderen Krankheitserregern hemmen. Forscher haben seine Verwendung als antimikrobielles Mittel in pharmazeutischen Formulierungen oder als Beschichtungsmaterial für medizinische Geräte untersucht .

Antikrebsmittel

Die strukturellen Merkmale dieser Verbindung machen sie zu einem interessanten Kandidaten für die Entwicklung von Antikrebsmedikamenten. Forscher haben Derivate mit Modifikationen synthetisiert, um ihre zytotoxische Aktivität gegen Krebszellen zu verstärken. Diese Derivate könnten potenziell als neuartige Chemotherapeutika dienen .

Cumarin-basierte Antikoagulanzien

Cumarin-Derivate wurden ausgiebig auf ihre antikoagulierenden Eigenschaften untersucht. Die Struktur dieser Verbindung stimmt mit dem Cumarin-Gerüst überein, was auf ihr Potenzial als Antikoagulanzien hindeutet. Forscher haben ihre Auswirkungen auf die Blutgerinnungskaskade untersucht und ihre Sicherheit und Wirksamkeit bewertet .

Redox-aktive Verbindungen

Das Vorhandensein von elektronenreichen Einheiten in dieser Verbindung macht sie für redoxbezogene Anwendungen interessant. Forscher haben ihr Redoxverhalten untersucht, einschließlich ihrer Fähigkeit, als Antioxidans zu fungieren oder an Elektronentransferreaktionen teilzunehmen. Solche Verbindungen finden Anwendungen in der Energiespeicherung, Katalyse und elektrochemischen Sensorik .

Photodynamische Therapie (PDT)

Die photodynamische Therapie beinhaltet die Verwendung von lichtaktivierten Verbindungen, um Krebszellen oder mikrobielle Krankheitserreger selektiv zu zerstören. Die starke Fluoreszenz, die diese Verbindung zeigt, deutet auf ihr Potenzial als PDT-Mittel hin. Forscher untersuchen ihre Verwendung in Kombination mit Licht, um den Zelltod in gezielten Geweben zu induzieren .

Diese Anwendungen unterstreichen die Vielseitigkeit und das Potenzial von (Z)-Methyl-2-((2-(2-Chlorbenzyliden)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoat in verschiedenen wissenschaftlichen Bereichen. Im Zuge der Forschung könnten wir noch weitere spannende Anwendungen für diese faszinierende Verbindung entdecken! 🌟

Eigenschaften

IUPAC Name |

methyl 2-[[(2Z)-2-[(2-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClO5/c1-11(19(22)23-2)24-13-7-8-14-16(10-13)25-17(18(14)21)9-12-5-3-4-6-15(12)20/h3-11H,1-2H3/b17-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGHUJANUFCWZNX-MFOYZWKCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3Cl)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3Cl)/O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-dimethoxy-N-[(2-methylphenyl)methyl]quinazolin-4-amine](/img/structure/B2358028.png)

![3,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2358030.png)

![(2E)-3-(4-methoxyphenyl)-N-[2-methyl-6-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2358038.png)

![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]benzenesulfonamide](/img/structure/B2358039.png)

![(2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8aS,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B2358043.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-dimethylbutanamide](/img/structure/B2358045.png)